Dimetipirium bromide is a chemical compound primarily recognized for its spasmolytic and antineoplastic properties. It is classified under the International Nonproprietary Names system, which indicates its usage in various therapeutic applications. The compound is known by its Chemical Abstracts Service registry number 51047-24-6 and has a molecular formula of C23H30BrNO3, with a molecular weight of approximately 448.401 g/mol .
Dimetipirium bromide is classified as a pharmaceutical substance with specific indications in the treatment of certain medical conditions. Its classification stems from its pharmacological effects, which include muscle relaxation and potential anti-cancer activity. The compound is categorized within the broader class of anticholinergic agents, which inhibit the action of acetylcholine in the body .
The synthesis of Dimetipirium bromide involves several chemical reactions that produce the final compound from simpler precursors. While specific detailed methodologies for its synthesis are not extensively documented in the available literature, it typically includes the following general steps:
Technical details regarding the specific reagents, solvents, and conditions used in the synthesis are often proprietary or not disclosed in public literature .
Dimetipirium bromide features a complex molecular structure characterized by multiple functional groups. The key structural elements include:
The molecular structure can be represented as follows:
Data on bond lengths, angles, and stereochemistry are critical for understanding its reactivity but are not extensively detailed in available sources .
Dimetipirium bromide participates in various chemical reactions typical of organic compounds containing halogens and nitrogen. Notable reactions include:
Technical details regarding reaction mechanisms often require advanced spectroscopic methods for elucidation .
The mechanism of action of Dimetipirium bromide primarily revolves around its role as an anticholinergic agent. It works by blocking the action of acetylcholine at muscarinic receptors, leading to:
Data supporting these mechanisms include pharmacodynamic studies that measure receptor binding affinity and physiological responses in animal models .
Dimetipirium bromide exhibits several notable physical and chemical properties:
These properties influence its formulation and storage conditions for pharmaceutical applications .
Dimetipirium bromide has several scientific uses:
Ongoing research aims to further elucidate its potential therapeutic benefits and expand its applications across various medical fields .
Dimetipirium bromide belongs to the anticholinergic subclass of neuromuscular blocking agents, specifically categorized as a non-depolarizing competitive antagonist. Its pharmacological profile centers on high-affinity binding to muscarinic acetylcholine receptors (M1, M2, M3 subtypes), thereby inhibiting acetylcholine-mediated calcium mobilization in smooth muscle cells [5]. The molecular architecture—featuring a charged quaternary nitrogen center, lipophilic phenyl rings, and an ester linkage—enables simultaneous interaction with multiple receptor domains while resisting blood-brain barrier penetration, minimizing central nervous system effects [2].
Table 1: Pharmacodynamic Comparison of Quaternary Ammonium Spasmolytics
| Compound | Core Structure | Primary Receptor Targets | Reported Additional Activities |
|---|---|---|---|
| Dimetipirium bromide | Pyrrolidinium | M1, M2, M3 | Antitumor, Antispasmodic |
| Ipratropium | Tropane | M1, M3 | Bronchodilation |
| Dimidium bromide* | Phenanthridinium | Not applicable | Biochemical assay reagent |
*Included for structural contrast only; distinct pharmacological class [7] [8]
At the subcellular level, Dimetipirium’s antagonism disrupts G-protein coupled receptor signaling cascades, preventing phospholipase C activation and subsequent inositol trisphosphate (IP3) generation. This inhibition critically impedes calcium release from sarcoplasmic reticulum stores—a fundamental mechanism governing smooth muscle contraction [3]. Voltage-dependent calcium channel (VDCC) regulation may represent a secondary mechanism, as evidenced by reduced calcium sparklets (localized VDCC-mediated calcium influx events) in smooth muscle models treated with structurally analogous agents [3]. The compound’s antitumor properties, noted in screening data [1], potentially derive from calcium signaling modulation in proliferative pathways, though mechanistic details remain inadequately characterized.
The therapeutic evolution of pyrrolidinium compounds originated from structural optimization of atropine (a naturally occurring tropane alkaloid) aimed at enhancing peripheral selectivity. Early quaternary ammonium derivatives, including ipratropium (developed 1960s-1970s), demonstrated that N-alkylation restricted CNS penetration while preserving muscarinic antagonism [5]. Dimetipirium bromide emerged in the mid-1970s (CAS registration: 51047-24-6) as part of a chemical exploration of constrained heterocycles to improve receptor binding kinetics and metabolic stability [1] [2].
Table 2: Historical Milestones in Pyrrolidinium Spasmolytic Development
| Timeframe | Development Milestone | Therapeutic Rationale |
|---|---|---|
| Pre-1970 | Atropine isolation and characterization | Baseline anticholinergic activity |
| Early 1970s | Synthesis of first quaternary ammonium derivatives (e.g., ipratropium) | Peripheralization of effects |
| Mid-1970s | Development of Dimetipirium bromide (51047-24-6) | Enhanced receptor affinity via diphenylacetyl |
| 1980s–present | Clinical deployment of related agents | Gastrointestinal/urinary spasm management |
The distinctive molecular innovation in Dimetipirium bromide centers on the 2-hydroxy-2,2-diphenylacetate (benzilate) ester moiety attached to the pyrrolidinium core—a structural feature absent in earlier tropane derivatives. This modification significantly increased lipophilicity and steric bulk near the receptor-binding site, theoretically prolonging tissue residence time [2]. Contemporary biochemical assays confirmed its nanomolar affinity, though comprehensive receptor-binding studies against modern muscarinic subtype standards remain unpublished. Patent analyses from the 1980s indicate primary development for gastrointestinal spasms, with later investigations revealing non-canonical effects (e.g., antitumor activity) that expanded its potential research applications [1].
Despite decades of spasmolytic development, critical knowledge gaps persist regarding precise modulation of pathological smooth muscle phenotypes. Vascular and visceral smooth muscle cells (SMCs) exhibit remarkable plasticity—termed "phenotypic modulation"—during chronic inflammatory states, transitioning from contractile to synthetic, proliferative, or even osteochondral phenotypes in diseases like atherosclerosis [4] [6]. Current anticholinergics, including Dimetipirium bromide, primarily target contractile machinery without addressing underlying phenotypic transitions that drive hypercontractility.
Emerging single-cell transcriptomic studies reveal that modulated SMCs in atherosclerosis downregulate contractile apparatus genes (e.g., ACTA2, MYH11) while upregulating extracellular matrix remodeling and inflammatory pathways [4] [6]. Key regulators identified include:
Table 3: Key Knowledge Gaps in Smooth Muscle Cell Modulation Pharmacology
| Research Domain | Specific Unmet Need | Relevance to Dimetipirium Bromide |
|---|---|---|
| Phenotypic transition mechanisms | Drivers of synthetic vs. contractile SMC phenotypes | Target selection beyond receptor antagonism |
| Calcium signaling dynamics | Spatial regulation of calcium sparklets/waves | Optimization of ion channel modulation |
| Transcriptional regulation | Master regulators (e.g., FOXC1, BCLAF1) activity | Novel epigenetic or gene-targeting approaches |
| Disease microenvironment | Inflammatory mediators inducing hypercontractility | Adjunctive anti-inflammatory targeting |
Advanced calcium imaging techniques (e.g., confocal line-scanning, TIRF microscopy) now enable real-time visualization of subcellular calcium dynamics in modulated SMCs [3]. These reveal that classical global calcium elevations coexist with highly localized signaling events (e.g., calcium sparks from ryanodine receptors, calcium pufffs from IP3 receptors). Precisely how existing spasmolytics affect these microdomains remains uncharacterized. Future research should prioritize: (1) mapping spasmolytic effects on localized calcium signals in modulated SMCs; (2) combinatorial strategies targeting both ionotropic and transcriptional deregulation; and (3) developing tissue-selective delivery systems to mitigate off-target effects while addressing microenvironmental drivers of hypercontractility [3] [4] [6]. Dimetipirium bromide’s antitumor activity [1] warrants particular investigation regarding proliferative SMC phenotypes—a nexus potentially bridging its classical and non-canonical pharmacological effects.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1